3-(furan-2-yl)-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one
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Overview
Description
3-(Furan-2-yl)-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one, also known as 4-MMP or 4-methoxymethylpiperidine, is a synthetic compound that has been gaining attention in recent years due to its potential applications in various scientific fields. This compound is a derivative of piperidine, which is a six-membered heterocyclic ring with a nitrogen atom in the center. 4-MMP has a variety of properties that make it useful for research, including its low toxicity, low volatility, and good solubility in organic solvents.
Scientific Research Applications
3-(furan-2-yl)-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one has a variety of scientific applications, including its use as an inhibitor of enzymes and proteins, as a catalyst for organic reactions, and as a drug delivery system. It has been used to study the structure and function of enzymes and proteins, as well as to study the mechanisms of drug action. It has also been used in drug delivery systems, as it can be used to transport and release drugs in a controlled manner.
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one is still not fully understood, but it is thought to involve the binding of the compound to certain enzymes and proteins, which then alters their structure and function. This binding can either inhibit or activate the enzymes and proteins, depending on the compound and the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(furan-2-yl)-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one are still being studied, but it is thought to have a variety of effects on the body. It has been shown to have an inhibitory effect on enzymes and proteins, and it has also been shown to have an effect on the metabolism of certain drugs. It has also been shown to have an effect on the immune system, and it has been used to study the mechanisms of drug action.
Advantages and Limitations for Lab Experiments
The advantages of 3-(furan-2-yl)-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one for lab experiments include its low toxicity, low volatility, and good solubility in organic solvents. It is also relatively easy to synthesize, which makes it an attractive compound for research. The main limitation of 3-(furan-2-yl)-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one is that it is difficult to control the binding of the compound to target molecules, which can make it difficult to study the effects of the compound on enzymes and proteins.
Future Directions
The future directions for 3-(furan-2-yl)-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one research include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug delivery systems. Additionally, further research could be done on its potential as an inhibitor of enzymes and proteins, and its potential for use in organic reactions. Finally, further research could be done on its potential to be used as a drug delivery system, as well as its potential for use in drug development.
Synthesis Methods
The synthesis of 3-(furan-2-yl)-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one is a multi-step process that involves the use of a variety of reagents and solvents. The first step is the formation of the piperidine ring, which can be done by reacting piperidine with a suitable carboxylic acid. The next step is the formation of the furan ring, which is done by reacting the piperidine ring with furan. Finally, the methoxymethyl group is added to the furan ring by reacting it with methoxymethyl chloride. The overall reaction is shown below:
Piperidine + Carboxylic Acid → Piperidine Ring
Piperidine Ring + Furan → Furan Ring
Furan Ring + Methoxymethyl Chloride → 3-(furan-2-yl)-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one
properties
IUPAC Name |
3-(furan-2-yl)-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-17-11-12-6-8-15(9-7-12)14(16)5-4-13-3-2-10-18-13/h2-3,10,12H,4-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIWIGNKGBHHND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)C(=O)CCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1355840-80-0 |
Source
|
Record name | 3-(furan-2-yl)-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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